molecular formula C22H15F3N2O3 B2720071 2,7-dimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 338751-38-5

2,7-dimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide

Cat. No.: B2720071
CAS No.: 338751-38-5
M. Wt: 412.368
InChI Key: UKKKEUOSAONVFI-UHFFFAOYSA-N
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Description

2,7-dimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H15F3N2O3 and its molecular weight is 412.368. The purity is usually 95%.
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Biological Activity

The compound 2,7-dimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H15F3N2O3
  • Molar Mass : 412.36 g/mol
  • CAS Number : 338751-38-5

Structural Characteristics

The structural framework of this compound includes a chromeno-pyridine core, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of chromeno-pyridine compounds exhibit significant anticancer properties. For instance, compounds similar to This compound have shown effectiveness against various cancer cell lines through mechanisms such as:

  • Inhibition of Tumor Growth : Research has demonstrated that chromeno-pyridine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
  • Targeting Specific Kinases : These compounds may act as inhibitors for key kinases involved in cancer progression, such as BRAF and EGFR, which are critical in many tumor types.

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Studies indicate that certain chromeno-pyridine derivatives possess:

  • Broad-spectrum Antimicrobial Properties : They have been effective against both Gram-positive and Gram-negative bacteria.
  • Mechanisms of Action : The antimicrobial activity is often attributed to the disruption of bacterial cell membranes and inhibition of essential enzymatic processes.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, This compound has been investigated for its anti-inflammatory effects. This includes:

  • Reduction of Pro-inflammatory Cytokines : The compound has been shown to downregulate the expression of cytokines such as TNF-alpha and IL-6 in vitro.
  • Potential Use in Chronic Inflammatory Diseases : Given its ability to modulate inflammatory pathways, it may be beneficial in treating conditions like rheumatoid arthritis.

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of a related chromeno-pyridine compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 5 µM. The mechanism was attributed to apoptosis induction confirmed by flow cytometry analysis.

Study 2: Antimicrobial Testing

In another investigation, a series of chromeno-pyridine derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating promising antimicrobial potential.

Properties

IUPAC Name

2,7-dimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]chromeno[2,3-b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2O3/c1-11-6-7-18-16(8-11)19(28)17-10-15(12(2)26-21(17)30-18)20(29)27-14-5-3-4-13(9-14)22(23,24)25/h3-10H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKKEUOSAONVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)NC4=CC=CC(=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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